molecular formula C12H17BrN2 B3032233 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine CAS No. 1280520-90-2

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B3032233
CAS No.: 1280520-90-2
M. Wt: 269.18
InChI Key: SPNXGUBXLSESPP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to reduced enzyme activity, affecting normal nerve impulse transmission. Additionally, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and lipid peroxidation .

Cellular Effects

1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, it may impact oxidative stress levels within cells, contributing to cellular damage and alterations in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged nerve signal transmission and potential neurotoxic effects. Additionally, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine may interact with other enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause oxidative stress and lipid peroxidation over extended periods, leading to cellular damage and alterations in metabolic pathways

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative stress . Understanding the dosage effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is crucial for determining its therapeutic potential and safety in biomedical applications.

Metabolic Pathways

1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase and other enzymes involved in oxidative stress responses can affect the production of reactive oxygen species and lipid peroxidation

Transport and Distribution

The transport and distribution of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is essential for determining its potential therapeutic applications and safety in biomedical research.

Subcellular Localization

1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a pyrrolidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNXGUBXLSESPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228518
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280520-90-2
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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